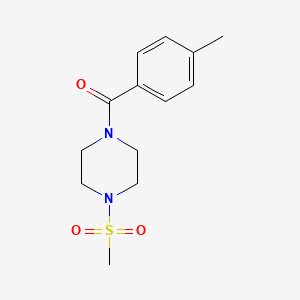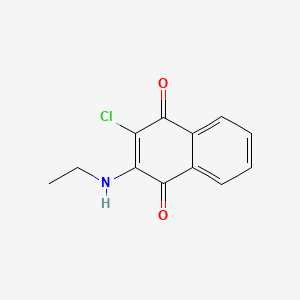
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine
Descripción general
Descripción
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine, also known as Ro 31-8220, is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is a selective protein kinase C inhibitor. Protein kinase C is an enzyme that plays a key role in signal transduction pathways. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 binds to the regulatory domain of protein kinase C, preventing its activation. This inhibition of protein kinase C activity leads to a reduction in downstream signaling pathways.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has several advantages for lab experiments. It is a selective protein kinase C inhibitor, which allows for the specific targeting of this enzyme. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, there are also limitations to the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in lab experiments. It has been shown to have off-target effects and may inhibit other enzymes besides protein kinase C. Additionally, 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220. One area of interest is the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment in vivo. Another area of interest is the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and further studies could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the use of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the study of signal transduction pathways and the role of protein kinase C in these pathways.
Conclusion:
In conclusion, 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 is a compound that has been extensively studied for its potential use in scientific research. It is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has several advantages for lab experiments, but there are also limitations to its use. Future studies could explore the potential of 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 in the treatment of cancer and neurodegenerative diseases, as well as its role in signal transduction pathways.
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been extensively studied for its potential use in scientific research. This compound is a selective protein kinase C inhibitor and has been shown to have various biochemical and physiological effects. 1-(4-methylbenzoyl)-4-(methylsulfonyl)piperazine 31-8220 has been used in research on cancer, inflammation, and neurodegenerative diseases. It has also been used to study the role of protein kinase C in signal transduction pathways.
Propiedades
IUPAC Name |
(4-methylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-11-3-5-12(6-4-11)13(16)14-7-9-15(10-8-14)19(2,17)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDYDQVAHTDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746051.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B4746075.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4746076.png)
![isopropyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4746082.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)
![3-(4-methoxyphenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4746110.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4746114.png)